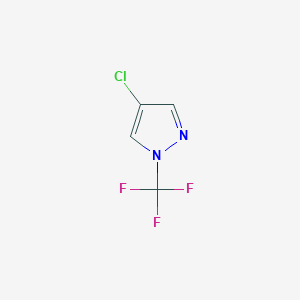
4-Chloro-1-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C4H2ClF3N2 It is a pyrazole derivative, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with trifluoromethylating agents. One common method is the reaction of 4-chloropyrazole with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
4-Chloropyrazole+CF3IK2CO3, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of pyrazoline derivatives.
科学的研究の応用
4-Chloro-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the chlorine atom, leading to variations in reactivity and applications.
4-Bromo-1-(trifluoromethyl)-1H-pyrazole:
Uniqueness
4-Chloro-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C4H2ClF3N2 |
|---|---|
分子量 |
170.52 g/mol |
IUPAC名 |
4-chloro-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H |
InChIキー |
BTGXFUHXUMNBOF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


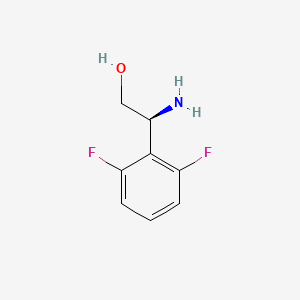
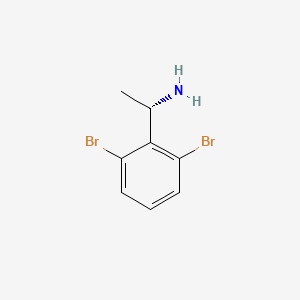
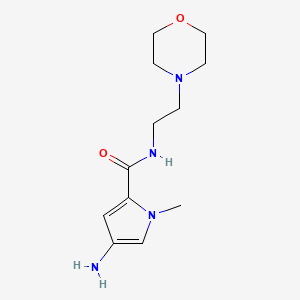
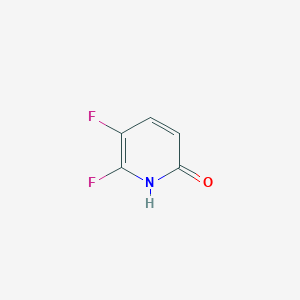
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
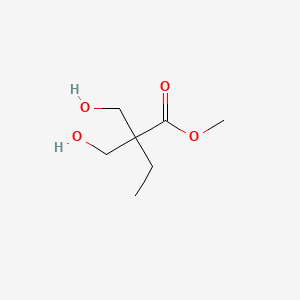
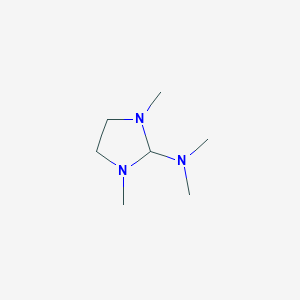

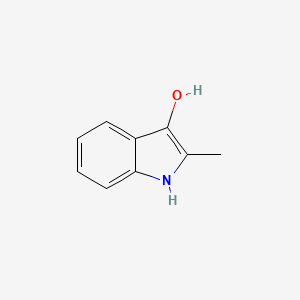
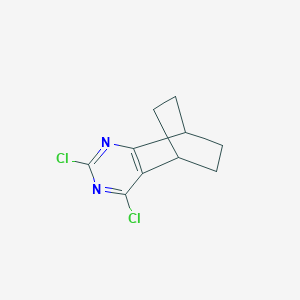
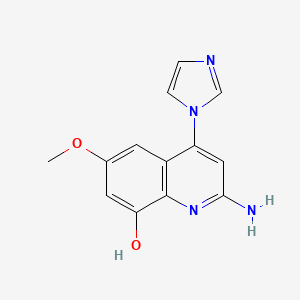
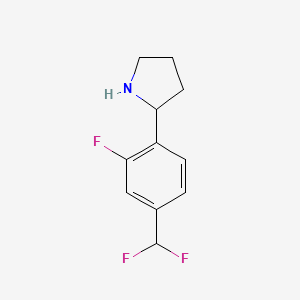
![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)

